Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]-
Description
Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]- (systematic name: 1-[4-(hydroxybenzyl)phenyl]ethanone) is a substituted acetophenone derivative characterized by a hydroxyphenylmethyl group attached to the para position of the phenyl ring. These derivatives are typically synthesized via Claisen-Schmidt condensations or coupling reactions involving diazonium salts, as seen in related ethanone-based chalcones . Applications span pharmaceuticals, agrochemicals, and materials science, with antimicrobial activity reported in some analogs .
Properties
CAS No. |
94705-09-6 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[4-[hydroxy(phenyl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C15H14O2/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-10,15,17H,1H3 |
InChI Key |
YHLFVLQZEKOIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Biological Activity
Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]-, also known as 1-[4-(1-hydroxy-1-methylethyl)phenyl]ethanone, is a compound with significant biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 178.2277 g/mol
- CAS Registry Number : 54549-72-3
- IUPAC Name : 1-[4-(1-hydroxy-1-methylethyl)phenyl]ethanone
The compound features a phenolic structure that contributes to its biological properties, particularly in pharmacology and medicinal chemistry.
Antioxidant Properties
Ethanone derivatives are often studied for their antioxidant capabilities. Research has shown that compounds with phenolic structures can scavenge free radicals, reducing oxidative stress in cells. A study indicated that ethanone derivatives exhibited significant antioxidant activity, which is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of ethanone derivatives. For instance, ethanone compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies
- Antioxidant Study :
- Antimicrobial Efficacy :
- Cytotoxicity Evaluation :
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | CHO |
| Molecular Weight | 178.2277 g/mol |
| CAS Registry Number | 54549-72-3 |
| Antioxidant Activity | Significant |
| Antimicrobial Activity | Effective against multiple strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs of ethanone derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and applications.
Structural and Physicochemical Comparison
Substituent Effects on Reactivity
- Electron-Donating Groups (e.g., methoxy, hydroxy) : Increase solubility and stabilize intermediates in electrophilic substitutions .
- Electron-Withdrawing Groups (e.g., sulfonyl, morpholinyl) : Enhance oxidative stability and reactivity in nucleophilic additions .
- Heterocyclic Moieties (e.g., imidazole, pyrrole) : Improve binding affinity in biological systems .
Notes
- Safety and Handling: Compounds like 1-[4-(1,1-dimethylethyl)phenyl]ethanone require adherence to UN1224 regulations for ketones, emphasizing flammability and toxicity risks .
- Regulatory Status: Ethanone derivatives with chlorophenoxy or trifluoromethyl groups (e.g., PMN P–17–329) are subject to EPA reporting requirements under TSCA §721 .
Tables
Table 1: Key Physicochemical Data of Selected Ethanone Derivatives
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]- in laboratory settings?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for purity assessment. For structural confirmation, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks. Infrared (IR) spectroscopy can identify functional groups like hydroxyl and ketone moieties. Cross-validate results with reference standards (e.g., CAS 943-27-1 derivatives) to ensure accuracy .
Q. How should researchers safely handle and store Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]- given its flammability and reactivity?
- Methodological Answer: Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C, away from ignition sources. Use explosion-proof refrigeration for long-term storage. Conduct reactions in fume hoods with flame-resistant equipment. Refer to GHS classification (Category 3 flammable liquid) and adhere to UN1224 transport guidelines (packaging class III) to mitigate risks .
Q. What synthetic routes are commonly employed to prepare Ethanone derivatives with hydroxyphenylmethyl substituents?
- Methodological Answer: Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on para-substituted diarylmethane precursors is typical. Optimize solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, DFT) predict the reactivity and thermodynamic stability of Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]-?
- Methodological Answer: Quantum chemistry software (e.g., Gaussian, ORCA) calculates Gibbs free energy (ΔG°) and reaction enthalpies (ΔH°) for intermediates. Use Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with stability. Validate predictions against experimental thermochemical data (e.g., NIST Chemistry WebBook entries) .
Q. What strategies resolve contradictions in reported biological activity data for hydroxyphenylmethyl-substituted ethanones?
- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). Standardize protocols using OECD guidelines. For example, if antioxidant activity conflicts, compare DPPH radical scavenging assays (methanol solvent) with FRAP (aqueous buffer) to assess solvent-dependent effects. Cross-reference PubChem BioAssay data to identify outliers .
Q. How do substituent positions on the phenyl ring influence the compound’s electronic properties and reaction pathways?
- Methodological Answer: Perform Hammett σ-value analysis to quantify electron-donating/withdrawing effects. For para-substituted derivatives (e.g., -OH, -CH₃), use UV-Vis spectroscopy to measure absorbance shifts (π→π* transitions). Compare with meta-substituted analogs to assess steric vs. electronic influences. Computational electrostatic potential maps (e.g., MEPs) further clarify nucleophilic/electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
